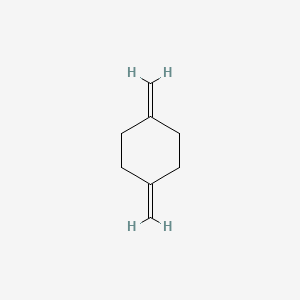

1,4-DIMETHYLENE CYCLOHEXANE

Description

Structure

3D Structure

Properties

CAS No. |

4982-20-1 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

1,4-dimethylidenecyclohexane |

InChI |

InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h1-6H2 |

InChI Key |

JPBHXVRMWGWSMX-UHFFFAOYSA-N |

SMILES |

C=C1CCC(=C)CC1 |

Canonical SMILES |

C=C1CCC(=C)CC1 |

Other CAS No. |

4982-20-1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1,4 Dimethylene Cyclohexane

Quantum-Chemical Calculations and Molecular Orbital Theory

Quantum-chemical calculations, rooted in the principles of molecular orbital (MO) theory, have been instrumental in elucidating the fundamental characteristics of 1,4-dimethylenecyclohexane. These calculations provide a framework for understanding the distribution and energy of electrons within the molecule, which dictates its structure, stability, and reactivity.

Electronic Structure Analysis and Bonding Characteristics

Semi-empirical quantum chemical methods, such as PM6, are employed to compute the electronic and molecular orbital properties of molecules like 1,4-dimethylenecyclohexane. scirp.org These calculations, based on self-consistent field molecular orbital theory, reveal the intricate details of its electronic structure. scirp.org The molecule consists of a six-membered ring with two exocyclic double bonds, creating a system of π-electrons that significantly influences its properties.

Theoretical investigations into related diradicaloid molecules have utilized semi-empirical MO theory to predict their properties, offering a comparative context for understanding the electronic nature of the di-methylene system in 1,4-dimethylenecyclohexane. acs.org The interaction between the σ-framework of the cyclohexane (B81311) ring and the π-systems of the methylene (B1212753) groups is a key feature of its bonding.

Energy Minimization and Conformational Landscape Mapping

Computational studies have been crucial in mapping the conformational landscape of 1,4-dimethylenecyclohexane and its derivatives. researchgate.net G3(MP2)//B3LYP calculations have been used to investigate the stable conformations and gas-phase enthalpies of formation. researchgate.net The primary conformations of the cyclohexane ring are the chair, boat, and twist-boat forms. wikipedia.org For 1,4-disubstituted cyclohexanes, the relative stability of these conformers is dictated by the nature and orientation of the substituents.

In the case of the related trans-1,4-dimethylcyclohexane, the diequatorial chair conformation is the most stable due to the minimization of steric hindrance. doubtnut.com The cis-isomer, however, must have one axial and one equatorial methyl group, resulting in higher steric strain and reduced stability. utexas.edu While not directly focused on 1,4-dimethylenecyclohexane, these principles of conformational analysis in substituted cyclohexanes provide a foundational understanding. The chair conformation is generally the most stable due to minimized steric and torsional strain. brainly.com

The energy difference between conformers can be significant. For instance, in cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial form. Computational methods like Density Functional Theory (DFT) are used to calculate these energy differences.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Transition State Analysis in Conformational Interconversions

The interconversion between different conformations, such as the chair-to-chair flip, proceeds through higher-energy transition states. wikipedia.org The half-chair conformation is identified as the key transition state in the interconversion between the chair and twist-boat conformations. wikipedia.org

For substituted cyclohexanes, the energy barriers for these interconversions can be determined computationally. Studies on molecules like trans-1,4-dibromo-1,4-dicyanocyclohexane have used high-level electronic structure computations to map the interconversion pathway between two chair forms, identifying two transition states and one intermediate. researchgate.netacs.org These computational approaches provide detailed mechanistic insights into the dynamic processes of ring inversion. acs.org The activation enthalpy for the ring inversion of similar cyclohexane derivatives has been measured and calculated, providing a quantitative understanding of the energy landscape. acs.org

Density Functional Theory (DFT) Applications in 1,4-Dimethylenecyclohexane Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying medium to large-sized molecules, offering a good balance between accuracy and computational cost. unipd.it It has been applied to investigate various aspects of 1,4-dimethylenecyclohexane and related systems. researchgate.netvulcanchem.com

Calculation of Thermochemical Properties (e.g., Enthalpies of Formation, Enthalpies of Sublimation)

DFT methods, often in conjunction with other high-level computational techniques like G3 theory, are used to calculate thermochemical properties such as gas-phase enthalpies of formation. researchgate.net These calculated values can be compared with experimental data where available, providing a validation of the computational methodology. For many organic compounds, including substituted cyclohexanes, reliable experimental thermochemical data can be scarce, making computational predictions particularly valuable. researchgate.netmdpi.com

The enthalpy of formation is a critical parameter for assessing the thermodynamic stability of a molecule. mdpi.com Group contribution methods, often supplemented by quantum chemical calculations, are used to predict these values with "chemical accuracy" (within 1 kcal/mol). mdpi.com

| Compound | Property | Value | Units |

|---|---|---|---|

| trans-1,2-Dimethylcyclohexane | Enthalpy of vaporization | 41.5 | kJ/mol |

| cis-1,4-Dimethylcyclohexane | Enthalpy of formation (gas) | -165.3 | kJ/mol |

| trans-1,4-Dimethylcyclohexane | Enthalpy of formation (gas) | -172.4 | kJ/mol |

Investigation of Stereoelectronic Effects and Hyperconjugative Interactions

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, are crucial in understanding the behavior of cyclohexane derivatives. researchgate.net DFT calculations, particularly through Natural Bond Orbital (NBO) analysis, can quantify these interactions. researchgate.net

Molecular Dynamics Simulations and Conformational Preferences in Solution

Computational studies, particularly molecular dynamics (MD) simulations, offer a powerful lens through which to examine the dynamic behavior and conformational landscape of molecules in solution. For 1,4-dimethylenecyclohexane, also known as 1,4-bis(methylene)cyclohexane, such investigations are crucial for understanding how the flexible six-membered ring and its exocyclic double bonds interact with a solvent environment, influencing its structural preferences.

While extensive research has been conducted on the saturated analogue, 1,4-dimethylcyclohexane (B1583520), detailed molecular dynamics simulations specifically targeting 1,4-dimethylenecyclohexane in solution are less prevalent in the readily available scientific literature. However, theoretical calculations and computational studies on related structures provide valuable insights into the expected conformational behavior.

The primary conformations of the cyclohexane ring are the low-energy chair form and the higher-energy boat and twist-boat forms. The presence of the two exocyclic double bonds in 1,4-dimethylenecyclohexane significantly alters the electronic and steric properties of the ring compared to its saturated counterpart. These double bonds introduce regions of sp² hybridization, which flattens the ring at the first and fourth positions.

In a solution environment, the conformational equilibrium can be influenced by the polarity of the solvent. Solvents can stabilize or destabilize certain conformers based on their dipole moments and steric interactions. For instance, a more polar solvent might favor a conformer with a larger dipole moment. MD simulations, were they available, would track the trajectories of the molecule over time, providing a statistical distribution of the different conformations and the energetic barriers between them.

Table 1: Calculated Relative Energies of 1,4-Dimethylenecyclohexane Conformers (Illustrative)

| Conformer | Point Group | Relative Energy (kcal/mol) - Gas Phase (Theoretical) |

| Chair | C2h | 0.00 |

| Twist-Boat | D2 | 5.3 |

| Boat | C2v | 6.9 |

Note: The data in this table is illustrative and based on general knowledge of cyclohexane derivatives. Specific computational studies on 1,4-dimethylenecyclohexane may provide different values.

The energy values in the illustrative table highlight the expected stability of the chair conformation. The twist-boat is predicted to be an intermediate in the path to the higher-energy boat conformation.

Table 2: Key Structural Parameters of the Chair Conformation of 1,4-Dimethylenecyclohexane (Theoretical)

| Parameter | Value (Illustrative) |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length (ring) | ~1.51 Å |

| C-C=C Bond Angle | ~121° |

| Dihedral Angle (C1-C2-C3-C4) | ~55° |

Note: These are representative values derived from theoretical calculations of similar structures.

The lack of extensive, published molecular dynamics simulations for 1,4-dimethylenecyclohexane in various solvents presents an opportunity for future research. Such studies would provide a more definitive understanding of its conformational dynamics and preferences, which are fundamental to its reactivity and potential applications.

Synthetic Strategies and Methodologies for 1,4 Dimethylene Cyclohexane and Its Precursors

Retrosynthetic Analysis of 1,4-DIMETHYLENE CYCLOHEXANE (B81311)

A retrosynthetic analysis of 1,4-dimethylene cyclohexane reveals several logical pathways for its construction. The primary disconnection involves the two exocyclic C=C double bonds. This functional group transformation leads back to a 1,4-disubstituted cyclohexane precursor.

One common strategy is the disconnection of the double bonds via an olefination reaction, such as the Wittig reaction. This points to 1,4-cyclohexanedione (B43130) as a key intermediate. The two carbonyl groups of 1,4-cyclohexanedione can serve as electrophilic sites for the nucleophilic attack of a methylene-ylide.

Figure 1: Retrosynthetic disconnection of this compound to 1,4-cyclohexanedione.

Alternatively, the exocyclic double bonds can be formed through elimination reactions. This retrosynthetic path suggests precursors such as 1,4-bis(hydroxymethyl)cyclohexane or its corresponding dihalide derivatives, like 1,4-bis(bromomethyl)cyclohexane . The hydroxyl or halide groups can be eliminated to generate the desired diene.

Figure 2: Retrosynthetic disconnection of this compound to 1,4-bis(hydroxymethyl)cyclohexane.

Further disconnection of the cyclohexane ring itself can be envisioned. The 1,4-substitution pattern is often derived from aromatic precursors. For instance, dimethyl terephthalate (B1205515) can be reduced to form the cyclohexane ring, which then serves as the scaffold for further functionalization. Another approach involves a [4+2] cycloaddition (Diels-Alder reaction) to construct the six-membered ring from acyclic precursors.

Precursor Synthesis via Cyclohexanedicarboxylic Acid and Dimethyl Ester Routes

The synthesis of precursors for this compound often begins with commercially available materials like terephthalic acid or its dimethyl ester. These aromatic compounds provide the basic carbon skeleton which is subsequently modified.

A crucial intermediate is dimethyl 1,4-cyclohexanedicarboxylate (DMCD) . It is typically produced through the catalytic hydrogenation of dimethyl terephthalate (DMT). This process involves the saturation of the aromatic ring while preserving the ester functionalities. smolecule.com The reaction is generally carried out in two steps in industrial settings. mdpi.comwikipedia.org First, DMT is hydrogenated to DMCD, and then DMCD is further reduced to 1,4-cyclohexanedimethanol (B133615) (CHDM). mdpi.com

1,4-Cyclohexanedicarboxylic acid (CHDA) is another important precursor, which can be obtained by the hydrolysis of its corresponding diester. Both cis- and trans-isomers of CHDA exist and can be used to synthesize various polymers, with their properties being influenced by the isomer ratio. dicp.ac.cn The synthesis of CHDA can also be achieved through a one-pot hydrogenation/oxidation/hydrolysis process starting from other precursors. dicp.ac.cnresearchgate.net

These dicarboxylic acids and their esters can be converted into other key intermediates. For instance, the reduction of DMCD or CHDA yields 1,4-cyclohexanedimethanol (CHDM) , a diol that can be further functionalized. Alternatively, 1,4-cyclohexanedione can be synthesized from the self-condensation of diethyl succinate, followed by hydrolysis and decarboxylation. scbt.com

| Precursor | Starting Material(s) | Key Transformation(s) | Reference(s) |

| Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Dimethyl terephthalate (DMT) | Catalytic hydrogenation of the aromatic ring | smolecule.commdpi.com |

| 1,4-Cyclohexanedicarboxylic acid (CHDA) | Dimethyl 1,4-cyclohexanedicarboxylate | Hydrolysis | dicp.ac.cn |

| 1,4-Cyclohexanedimethanol (CHDM) | Dimethyl 1,4-cyclohexanedicarboxylate | Catalytic reduction of ester groups | mdpi.comwikipedia.org |

| 1,4-Cyclohexanedione | Diethyl succinate | Condensation, hydrolysis, decarboxylation | scbt.com |

Catalytic Hydrogenation and Dehydrogenation Approaches for Cyclohexane Derivatives

Catalytic hydrogenation is a cornerstone in the synthesis of the cyclohexane core of this compound precursors. The most prominent example is the hydrogenation of dimethyl terephthalate (DMT) to dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This reaction is typically performed under pressure with a heterogeneous catalyst. google.com

The subsequent reduction of the ester groups in DMCD to yield 1,4-cyclohexanedimethanol (CHDM) is also a catalytic hydrogenation process. wikipedia.org This transformation is often carried out using copper-based catalysts, such as copper chromite. mdpi.comepo.org The choice of catalyst and reaction conditions can influence the yield and the isomeric ratio of the resulting diol. wikipedia.org More recent developments have focused on creating more environmentally friendly and efficient catalysts, such as copper-based catalysts derived from layered double hydroxide (B78521) precursors which show high conversion and selectivity under milder conditions. researchgate.net

| Reaction | Substrate | Product | Catalyst | Reference(s) |

| Aromatic Ring Hydrogenation | Dimethyl terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Palladium (Pd) or Ruthenium (Ru) based | smolecule.commdpi.comgoogle.com |

| Ester Hydrogenation | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | 1,4-Cyclohexanedimethanol (CHDM) | Copper chromite, Cu/Zn/Al, CuMgAl | mdpi.comresearchgate.netresearchgate.netresearchgate.net |

While hydrogenation is central to forming the saturated cyclohexane ring, dehydrogenation reactions are less common for the direct synthesis of this compound but can be relevant in creating unsaturation in related structures.

Advanced Synthetic Pathways for Introducing Exocyclic Methylene (B1212753) Groups

The introduction of the two exocyclic methylene groups is a critical step in the synthesis of this compound. Several methods are available, with the Wittig reaction being a prominent choice.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. In the context of this compound synthesis, 1,4-cyclohexanedione is treated with a methylene-ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert both carbonyl groups into exocyclic double bonds. This method is highly effective for creating C=C bonds at the exact location of the original carbonyl groups. google.com

A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction . This modification of the Wittig reaction utilizes phosphonate (B1237965) esters, which are generally more reactive than the corresponding phosphonium ylides. The resulting phosphate (B84403) byproducts are water-soluble, simplifying purification. epo.org

Another major pathway to exocyclic double bonds is through elimination reactions . This approach starts with a precursor like 1,4-bis(hydroxymethyl)cyclohexane (CHDM). The diol can be converted to a dihalide, such as 1,4-bis(bromomethyl)cyclohexane, via reaction with a brominating agent. Subsequent treatment with a strong, non-nucleophilic base can then induce a double E2 elimination to form the two methylene groups. The stereochemistry of the starting dihalide (cis or trans) and the reaction conditions can influence the efficiency of the elimination process.

Stereoselective Synthesis and Isomer Control

The stereochemistry of the 1,4-disubstituted cyclohexane precursors is a crucial aspect of the synthesis, as the cis and trans isomers can exhibit different physical properties and reactivities. The control of this stereoisomerism is therefore of significant interest.

The hydrogenation of dimethyl terephthalate typically produces a mixture of cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate, which is subsequently reflected in the isomeric composition of 1,4-cyclohexanedimethanol (CHDM). wikipedia.org Commercial CHDM is often a mixture with a higher proportion of the trans isomer (e.g., a 70:30 trans:cis ratio). mdpi.comwikipedia.org The trans isomer is often desired for the production of polyesters with higher melting points and improved thermal stability. epo.org

Methods have been developed to control and manipulate the isomer ratio. The choice of hydrogenation catalyst can influence the stereochemical outcome. wikipedia.org Furthermore, it is possible to isomerize a mixture of cis- and trans-CHDM to favor the thermodynamically more stable trans isomer. This can be achieved by heating the isomer mixture in the presence of a base. epo.orggoogle.comgoogle.com Recent research has also shown that specific catalytic systems can produce CHDM with a very high trans/cis ratio. nih.gov Conversely, processes have also been developed to produce CHDM with an enhanced cis-isomer content by using specific copper hydrogenation catalysts. google.com

The stereochemistry of the cyclohexane ring is defined by the relative orientation of the two substituents. In the case of 1,4-disubstituted cyclohexanes, the trans isomer generally exists predominantly in a diequatorial conformation, which is typically more stable than the diaxial conformation. The cis isomer exists as a mixture of two rapidly interconverting chair conformations, each with one axial and one equatorial substituent. openstax.org The ability to synthesize specific isomers of precursors like 1,4-cyclohexanedicarboxylic acid is important for controlling the properties of derived materials. researchgate.netgoogle.com Stereoselective synthetic methods, including enzymatic resolutions and asymmetric catalysis, can provide access to enantiomerically enriched or diastereomerically pure cyclohexane derivatives. rsc.orggoogle.com

| Isomer Control Aspect | Method/Observation | Impact | Reference(s) |

| Hydrogenation of DMT | Produces a mixture of cis and trans isomers, often trans-rich. | Determines the initial isomer ratio of the precursor. | wikipedia.orggoogle.com |

| Isomerization of CHDM | Heating with a base (e.g., NaOH) enriches the trans isomer. | Allows for the production of high-purity trans-CHDM. | epo.orggoogle.com |

| Catalyst Selection | Specific catalysts can favor the formation of either cis or trans isomers. | Provides a direct synthetic route to isomer-enriched products. | wikipedia.orggoogle.com |

| Stereoselective Synthesis | Enzymatic and organocatalytic methods can yield specific stereoisomers. | Enables access to pure cis or trans precursors. | rsc.orggoogle.com |

Chemical Reactivity and Transformation Pathways of 1,4 Dimethylene Cyclohexane

Electrophilic and Nucleophilic Addition Reactions to Methylene (B1212753) Moieties

The reactivity of the two exocyclic double bonds in 1,4-dimethylenecyclohexane is central to its chemical behavior. These methylene moieties readily undergo electrophilic addition, a characteristic reaction of alkenes.

As a non-conjugated diene, the two double bonds in 1,4-dimethylenecyclohexane generally react independently. The addition of strong Brønsted acids, such as hydrogen halides (HX), proceeds via a mechanism involving the initial protonation of one methylene group to form a stable carbocation intermediate. msu.edu The subsequent attack by the halide nucleophile leads to the addition product. Following Markovnikov's rule, the proton adds to the methylene carbon, generating a more stable tertiary carbocation on the cyclohexane (B81311) ring.

In the case of conjugated dienes, electrophilic addition can result in both 1,2- and 1,4-addition products. libretexts.orglibretexts.org For instance, the addition of bromine to a conjugated system like 1,3-butadiene (B125203) yields a mixture of 3,4-dibromo-1-butene (1,2-addition) and 1,4-dibromo-2-butene (B147587) (1,4-addition). libretexts.org While 1,4-dimethylenecyclohexane is not conjugated, the principles of carbocation stability and potential rearrangement are still relevant.

Nucleophilic addition to the unactivated carbon-carbon double bonds of 1,4-dimethylenecyclohexane is not a favored pathway. Alkenes are electron-rich species and are thus not susceptible to direct attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the double bond, which are absent in this hydrocarbon.

Cycloaddition Reactions and Their Regio/Stereoselectivity

Cycloaddition reactions offer a powerful method for constructing cyclic systems, and dienes are common participants. Pericyclic reactions, which include cycloadditions, are concerted processes that proceed through a cyclic transition state. msu.edu

The most well-known cycloaddition is the [4+2] Diels-Alder reaction, which typically involves a conjugated diene and a dienophile. libretexts.org As 1,4-dimethylenecyclohexane is a non-conjugated diene, it is generally not a suitable substrate for the classic thermal Diels-Alder reaction, which requires a cisoid conformation of the conjugated π-system. libretexts.org

However, other types of cycloadditions are possible. Photochemical [2+2] cycloadditions can occur between alkenes, and related exocyclic dienes have shown reactivity. For example, the conformationally fixed diene 1,2-dimethylenecyclohexane undergoes selective photochemical cycloaddition reactions with benzene (B151609). youtube.com It is plausible that 1,4-dimethylenecyclohexane could participate in similar light-induced transformations. Another class of reactions is 1,3-dipolar cycloadditions, which involve a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered ring. wikipedia.org

A summary of potential cycloaddition reactions is presented below.

| Reaction Type | Description | Applicability to 1,4-Dimethylenecyclohexane |

| [4+2] Diels-Alder | A thermal reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org | Unlikely, as the diene is not conjugated. |

| Photochemical [2+2] | A light-induced reaction between two alkene moieties to form a four-membered ring. | Potentially applicable, based on reactivity of related compounds. youtube.com |

| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole and an alkene (dipolarophile) to form a five-membered heterocycle. wikipedia.org | Potentially applicable, with the methylene groups acting as the dipolarophile. |

| Ene Reaction | A reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). cem.com | Possible, as the molecule contains both double bonds and allylic hydrogens. |

The regioselectivity and stereoselectivity of these potential reactions would be influenced by steric factors and the electronic nature of the reacting partner. For instance, in Diels-Alder reactions, the endo product is often kinetically favored. libretexts.org

Hydrogenation and Dehydrogenation Reaction Mechanisms

Hydrogenation

The double bonds of 1,4-dimethylenecyclohexane are readily reduced via catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bonds in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), to yield 1,4-dimethylcyclohexane (B1583520). libretexts.org

The mechanism is heterogeneous, occurring on the surface of the metal catalyst. libretexts.org It begins with the adsorption of hydrogen onto the catalyst surface, followed by the complexation of the alkene's π-electrons with the metal. The reaction proceeds with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond as they are delivered from the catalyst surface. libretexts.org The hydrogenation of 1,4-dimethylenecyclohexane results in a mixture of cis- and trans-1,4-dimethylcyclohexane.

Dehydrogenation

The reverse reaction, dehydrogenation, can also occur, typically under high temperatures. The dehydrogenation of 1,4-dimethylenecyclohexane is a thermodynamically favorable process that results in the formation of the aromatic compound p-xylene (B151628) and hydrogen gas. This transformation restores the aromaticity of the ring, which is a significant driving force. Pyrolysis studies of the saturated analog, 1,4-dimethylcyclohexane, show the formation of aromatic products, supporting the feasibility of this pathway at elevated temperatures.

Oxidation and Reduction Pathways

1,4-Dimethylenecyclohexane can be transformed through various oxidation and reduction reactions, targeting the exocyclic double bonds.

Oxidation

Oxidative cleavage of the methylene groups provides a route to functionalized cyclohexane derivatives.

Ozonolysis : Reaction with ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) cleaves both double bonds to yield 1,4-cyclohexanedione (B43130). stackexchange.comechemi.com

Hydroboration-Oxidation : This two-step procedure provides anti-Markovnikov addition of water across the double bonds. Reaction with a borane (B79455) reagent (like BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution yields 1,4-bis(hydroxymethyl)cyclohexane. stackexchange.comechemi.com This diol can be further oxidized to produce 1,4-cyclohexanedicarbaldehyde or 1,4-cyclohexanedicarboxylic acid. echemi.com

Johnson-Lemieux Oxidation : An alternative to ozonolysis, this method uses osmium tetroxide (OsO₄) as a catalyst and sodium periodate (B1199274) (NaIO₄) as the oxidant to achieve oxidative cleavage of the double bonds to form the corresponding dicarbonyl compound. stackexchange.com

A summary of key oxidation reactions is provided in the table below.

| Reaction | Reagents | Product |

| Ozonolysis | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 1,4-Cyclohexanedione stackexchange.comechemi.com |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1,4-Bis(hydroxymethyl)cyclohexane stackexchange.comechemi.com |

| Johnson-Lemieux Oxidation | OsO₄ (cat.), NaIO₄ | 1,4-Cyclohexanedione stackexchange.com |

Reduction

The primary reduction pathway for 1,4-dimethylenecyclohexane is catalytic hydrogenation, as detailed in the previous section. This reaction reduces the two alkene moieties to alkanes, yielding a mixture of the cis and trans isomers of 1,4-dimethylcyclohexane.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 1,4-dimethylenecyclohexane and its derivatives have been subject to both experimental and computational investigation.

Kinetics

Kinetic studies on related compounds provide insight into the reactivity of the 1,4-dimethylcyclohexane system. For example, the gas-phase reaction rates of the saturated analog, trans-1,4-dimethylcyclohexane, with hydroxyl (OH) radicals and chlorine (Cl) atoms have been determined, providing data on the reactivity of the C-H bonds within the cyclohexane ring. whiterose.ac.uk

Kinetic analysis of the 3,3-sigmatropic shift (Cope rearrangement) of trans-2,3-dimethyl-1,4-dimethylenecyclohexane has been performed to probe the nature of boat-like transition states. These studies utilize deuterium (B1214612) kinetic isotope effects to determine the extent of bond formation in the transition state. iaea.org

Thermodynamics

Computational studies using methods like G3(MP2)//B3LYP have been employed to determine the gas-phase enthalpies of formation and stable conformations of 1,4-dimethylenecyclohexane. rsc.org These calculations are crucial for understanding the relative stabilities of isomers. For instance, studies comparing exocyclic and endocyclic olefins have shown that the endocyclic isomer (e.g., 1,4-dimethylcyclohex-1-ene) is generally more thermodynamically stable than the exocyclic counterpart (1,4-dimethylenecyclohexane). rsc.org The isomerization of less stable alkenes into more stable ones is often driven by this thermodynamic preference. acs.org

| Thermodynamic Parameter | Compound | Value | Method |

| Enthalpy of Formation (Gas, 25 °C) | 1,4-Dimethylenecyclohexane | - | G3(MP2)//B3LYP Calculation rsc.org |

| Reaction Rate Constant (k) | trans-1,4-Dimethylcyclohexane + Cl | (3.63 ± 0.38) × 10⁻¹⁰ cm³/molecule·s | Relative Rate Method whiterose.ac.uk |

| Reaction Rate Constant (k) | trans-1,4-Dimethylcyclohexane + OH | - | Relative Rate Method whiterose.ac.uk |

Radical Reactions and Polymerization Initiation

The presence of allylic hydrogens and reactive π-bonds makes 1,4-dimethylenecyclohexane a candidate for radical reactions and polymerization.

Polymerization

The synthesis and polymerization characteristics of 1,4-dimethylenecyclohexane have been described. Cationic polymerization of this monomer has been shown to yield polymers of relatively low molecular weight. These polymers contain a significant number of endocyclic double bonds, suggesting that isomerization occurs during the polymerization process. It has been noted that, contrary to some earlier claims, 1,4-dimethylenecyclohexane does not appear to undergo cyclopolymerization to a significant extent. stackexchange.com The molecule can also serve as a structural block in the synthesis of various polymers, influencing the physical properties of the resulting materials.

Radical Reactions

The cyclohexane skeleton is known to participate in radical reactions. Pyrolysis of 1,4-dimethylcyclohexane proceeds through a free-radical chain mechanism. msu.edu Furthermore, C-H amination experiments using 1,4-dimethylcyclohexane support a stepwise hydrogen-atom abstraction/radical rebound pathway. ebi.ac.uk The generation of 1,4-dimethylcyclohexyl radicals from the thermal decomposition of peresters has also been studied. These radicals react with molecular oxygen, indicating that the radical center is susceptible to attack by other species. rsc.org These findings suggest that 1,4-dimethylenecyclohexane, with its allylic hydrogens, would also be susceptible to radical abstraction to form a resonance-stabilized radical, which could then initiate further reactions or polymerization.

Polymerization Chemistry and Macromolecular Architectures Involving 1,4 Dimethylene Cyclohexane Derived Monomers

Homopolymerization Mechanisms of 1,4-DIMETHYLENE CYCLOHEXANE (B81311)

The direct homopolymerization of 1,4-dimethylene cyclohexane, a non-conjugated diene, is not extensively documented in scientific literature for the production of high molecular weight polymers. However, based on the reactivity of similar cyclic and diene monomers, potential polymerization mechanisms can be considered. Hypothetically, as a diene, it could be susceptible to polymerization via coordination catalysts, such as Ziegler-Natta systems, which are effective for the polymerization of α-olefins and some dienes. libretexts.orgwikipedia.org These catalyst systems, typically involving a transition metal compound and an organoaluminum co-catalyst, could potentially facilitate the insertion polymerization of the exocyclic double bonds. youtube.com

Another plausible, though less explored, route could be through cationic polymerization. The initiation by a strong acid could lead to a carbocationic intermediate that propagates by adding to the double bond of subsequent monomer units. However, such reactions with cyclic olefins can be complex and may be prone to side reactions, such as rearrangements and transfer reactions, which can limit the achievable molecular weight. rsc.org It is important to note that the focus of research has predominantly been on the more controlled and versatile polymerization of its more stable and functional derivatives.

Copolymerization with Other Monomers

The true industrial and academic significance of the this compound structure lies in the polymerization of its derivatives, particularly 1,4-cyclohexanedimethanol (B133615) (CHDM). This diol is a key building block for a wide array of copolyesters with exceptional thermal and mechanical properties.

Polycondensation is the most common method for producing polyesters from CHDM. This process involves the reaction of CHDM with dicarboxylic acids or their derivatives, such as dimethyl esters. A prominent example is the synthesis of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), which is produced from the reaction of CHDM and terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT). nih.govosaka-u.ac.jp The incorporation of the rigid and non-planar cycloaliphatic ring of CHDM into the polyester (B1180765) backbone enhances the thermal stability, mechanical strength, and chemical resistance of the resulting polymer compared to its linear aliphatic counterparts like poly(ethylene terephthalate) (PET). nih.govosaka-u.ac.jpmdpi.com

The properties of these polyesters are also influenced by the cis/trans isomeric ratio of the 1,4-cyclohexylene ring. A higher trans-isomer content generally leads to higher melting points and increased crystallinity. osaka-u.ac.jprsc.org The polycondensation is typically carried out in two stages: an initial esterification or transesterification step at lower temperatures, followed by a polycondensation step at higher temperatures and under vacuum to remove the byproducts (water or methanol) and drive the reaction toward the formation of a high molecular weight polymer. nih.gov

Table 1: Polycondensation of CHDM with Various Diacids

| Diacid/Derivative | Catalyst | Polymerization Method | Resulting Polymer | Key Findings |

|---|---|---|---|---|

| Terephthalic Acid (TPA) | Titanium-based | Melt Polycondensation | Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | PCT exhibits higher Tg and Tm compared to PET, with enhanced chemical and mechanical properties. nih.govosaka-u.ac.jp |

| 1,4-Cyclohexanedicarboxylic Acid (CHDA) | Titanium tetrabutoxide (TBT) | Melt Polycondensation | Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) | A fully cycloaliphatic polyester with good thermal stability and mechanical properties. libretexts.orgnih.gov |

| Adipic Acid | - | Melt Polycondensation | Poly(1,4-cylcohexylenedimethylene adipate) (PCA) | Results in a crystalline polymer with specific thermal and mechanical characteristics. youtube.comresearchgate.net |

| 2,6-Naphthalene Dicarboxylic Acid (NDA) | - | Melt Polycondensation | Poly(1,4-cyclohexanedimethylene 2,6-naphthalate) (PCN) | Incorporation of the naphthalene (B1677914) unit further enhances the thermal and barrier properties of the polyester. osaka-u.ac.jp |

Enzymatic polymerization has emerged as a greener alternative to traditional polycondensation methods, often proceeding under milder reaction conditions. researchgate.netnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the synthesis of polyesters from CHDM and various dicarboxylic acids. nih.gov This method avoids the use of metal catalysts and can offer high selectivity. youtube.com

Research has demonstrated the synthesis of aliphatic copolyesters containing CHDM with diacids like succinic acid, adipic acid, and sebacic acid using enzymatic catalysis. nih.gov While this approach is promising for producing biodegradable and biocompatible polyesters, achieving high molecular weights comparable to those obtained through melt polymerization can be challenging. nih.govresearchgate.net

Table 2: Enzymatic Polymerization of CHDM-Based Polyesters

| Diacid | Enzyme | Key Findings |

|---|---|---|

| Succinic acid, Adipic acid, Suberic acid, Sebacic acid | Cutinase from Humicola insolens | Resulted in moderate molecular weight aliphatic copolyesters. nih.gov |

| Itaconic acid | - | A thermoset polymer, poly(1,4-cyclohexanedimethanol itaconate), was synthesized, showing potential as a biomaterial. nih.gov |

| Succinic acid (with 1,4-butanediol) | - | A range of biodegradable aliphatic copolyesters were synthesized. nih.gov |

Melt polymerization is the most prevalent industrial method for producing CHDM-based polyesters. nih.gov This technique involves heating the monomers above their melting points in the presence of a catalyst. The process is typically carried out in two stages: esterification followed by polycondensation under high vacuum to facilitate the removal of small molecule byproducts and increase the molecular weight. libretexts.orgnih.gov

To achieve even higher molecular weights and improved properties, a subsequent solid-state polymerization (SSP) step can be employed. osaka-u.ac.jp In SSP, the prepolymer obtained from melt polymerization is heated to a temperature below its melting point but above its glass transition temperature. This allows for further chain extension to occur in the solid phase, leading to polymers with higher molecular weights and enhanced thermal and mechanical properties. osaka-u.ac.jp

Table 3: Comparison of Polymerization Techniques for CHDM-based Polyesters

| Technique | Description | Advantages | Challenges |

|---|---|---|---|

| Melt Polymerization | Polymerization of monomers in their molten state. nih.gov | Solvent-free, high reaction rates, suitable for industrial scale. nih.gov | Requires high temperatures which can lead to side reactions and polymer degradation. osaka-u.ac.jp |

| Solid-State Polymerization (SSP) | Further polymerization of a prepolymer in the solid state. osaka-u.ac.jp | Achieves higher molecular weights, minimizes thermal degradation. osaka-u.ac.jp | Slower reaction rates compared to melt polymerization. |

Structure-Property Relationships in 1,4-Cyclohexylene Containing Polymers

The incorporation of the 1,4-cyclohexylene moiety into polymer backbones imparts a unique combination of properties. The rigid, bulky nature of the cyclohexane ring disrupts chain packing and can lead to either amorphous or semi-crystalline materials depending on the comonomers and the cis/trans isomer ratio of the CHDM. osaka-u.ac.jprsc.org

Polymers with a higher content of the trans-isomer of the 1,4-cyclohexylene unit tend to have more linear and packable chains, resulting in higher crystallinity, melting point, and stiffness. osaka-u.ac.jpyoutube.com Conversely, a higher cis-isomer content introduces a kink in the polymer chain, leading to more amorphous materials with lower melting points and increased transparency. rsc.org By controlling the cis/trans ratio and copolymerizing with other diols or diacids, the thermal, mechanical, and optical properties of the resulting polyesters can be precisely tailored for various applications. nih.gov

Table 4: Influence of 1,4-Cyclohexylene Structure on Polymer Properties

| Structural Feature | Effect on Polymer Properties | Example |

|---|---|---|

| Rigid Cyclohexane Ring | Increases glass transition temperature (Tg) and thermal stability. nih.gov | PCT has a higher Tg (around 90°C) compared to PET (around 80°C). nih.govosaka-u.ac.jp |

| High Trans-Isomer Content | Promotes crystallinity, leading to higher melting point (Tm) and modulus. osaka-u.ac.jpyoutube.com | PCT with high trans-CHDM content has a Tm around 300°C. nih.govosaka-u.ac.jp |

| High Cis-Isomer Content | Reduces crystallinity, resulting in amorphous polymers with improved transparency. rsc.org | Copolyesters with a high cis-CHDM content are often amorphous and clear. |

| Copolymerization with Flexible Comonomers | Lowers Tg and Tm, increases flexibility. | Copolymerizing CHDM-based polyesters with aliphatic diacids. youtube.com |

Development of High Molecular Weight Polymer Systems

Achieving high molecular weight is crucial for obtaining desirable mechanical properties in polyesters. For CHDM-based systems, this is typically accomplished through a two-step melt polycondensation process, often followed by solid-state polymerization. nih.govosaka-u.ac.jp The choice of catalyst is critical, with titanium-based compounds being widely used. libretexts.org

The stoichiometry of the monomers must be carefully controlled, as an excess of either the diol or diacid component can limit the final molecular weight. libretexts.org High temperatures and efficient removal of byproducts under vacuum are essential to drive the equilibrium towards the formation of long polymer chains. nih.gov Recent advancements also explore acyclic diene metathesis (ADMET) polymerization of CHDM-containing monomers, followed by hydrogenation, as a route to high molecular weight polyesters with unique properties.

Table 5: Factors Affecting Molecular Weight in CHDM Polyester Synthesis

| Factor | Influence on Molecular Weight |

|---|---|

| Monomer Stoichiometry | A precise 1:1 molar ratio of diol to diacid is crucial for achieving high molecular weight. libretexts.org |

| Catalyst Type and Concentration | Effective catalysts, such as titanium compounds, accelerate the polymerization reactions. |

| Reaction Temperature and Time | Higher temperatures and longer reaction times generally lead to higher molecular weights, but can also cause degradation. libretexts.org |

| Vacuum Level | A high vacuum is necessary in the polycondensation stage to efficiently remove byproducts and shift the equilibrium towards polymer formation. nih.gov |

| Solid-State Polymerization (SSP) | Post-polymerization in the solid state is an effective method to further increase the molecular weight. osaka-u.ac.jp |

Advanced Spectroscopic and Chromatographic Characterization of 1,4 Dimethylene Cyclohexane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,4-dimethylene cyclohexane (B81311). It provides precise information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple. In ¹H NMR, two distinct signals are expected: one for the four equivalent methylene (B1212753) (=CH₂) protons and another for the eight equivalent protons of the cyclohexane ring (-CH₂-). The methylene protons, being vinylic, would appear at a higher chemical shift (downfield) compared to the aliphatic ring protons.

Similarly, the proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three unique carbon environments: the two equivalent exocyclic methylene carbons (=CH₂), the two equivalent quaternary ring carbons attached to the methylene groups (C-1 and C-4), and the four equivalent secondary ring carbons (C-2, C-3, C-5, and C-6). libretexts.org The sp² hybridized methylene carbons resonate significantly downfield compared to the sp³ hybridized ring carbons. libretexts.org

Table 1: Predicted NMR Chemical Shifts for 1,4-Dimethylenecyclohexane

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | =CH₂ | ~4.5 - 5.0 | Singlet |

| ¹H | -CH₂- (ring) | ~2.0 - 2.5 | Singlet |

| ¹³C | =CH₂ | ~100 - 115 | |

| ¹³C | C1, C4 (ring) | ~145 - 155 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (COSY, HSQC)

Two-dimensional (2D) NMR techniques would be employed to confirm the structural assignments of 1,4-dimethylene cyclohexane, although the molecule's high symmetry makes its 1D spectra straightforward.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected in a standard COSY experiment because the two proton environments (=CH₂ and ring -CH₂-) are separated by a quaternary carbon and thus are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly with the carbons to which they are attached. This technique would definitively link the proton signals to their corresponding carbon signals. The spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and another cross-peak linking the aliphatic ring proton signal to its corresponding carbon signal.

Solid-State NMR for Conformational and Crystalline Insights

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the solid state. emory.edunih.gov For this compound, ssNMR could be used to study its conformation (e.g., chair vs. boat) in the crystalline form. The polymer derived from this monomer, poly(p-xylylene), has been studied using techniques like X-ray diffraction, which reveals details about its crystalline structure. wikipedia.org Similarly, ssNMR could probe the local environments and intermolecular interactions of this compound in its solid phase, complementing data from diffraction methods. emory.edu

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk For this compound (C₈H₁₂), the molecular weight is 108.18 g/mol . nist.govnist.gov

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 108. nist.gov The fragmentation pattern is characteristic of its structure, involving rearrangements and cleavage of the ring. The base peak, which is the most abundant ion, is observed at m/z 79. This prominent fragment likely arises from the loss of an ethyl radical (C₂H₅) followed by rearrangement. Other significant fragments are also observed, providing a unique fingerprint for the molecule. nist.gov

Table 2: Key Mass Spectrometry Data for 1,4-Dimethylenecyclohexane

| m/z Value | Relative Intensity (%) | Possible Fragment Identity | Neutral Loss |

|---|---|---|---|

| 108 | ~40% | [C₈H₁₂]⁺ (Molecular Ion) | - |

| 93 | ~45% | [C₇H₉]⁺ | -CH₃ |

| 91 | ~40% | [C₇H₇]⁺ (Tropylium ion) | -H, -CH₃ |

| 79 | 100% | [C₆H₇]⁺ (Base Peak) | -C₂H₅ |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence of its key structural features: the exocyclic double bonds and the saturated hydrocarbon ring.

The most characteristic absorptions in its spectrum include:

=C-H Stretching: A peak or peaks appearing above 3000 cm⁻¹, typically in the 3070-3090 cm⁻¹ region, which is characteristic of C-H bonds where the carbon is part of a double bond (sp² hybridized). libretexts.org

-C-H Stretching: Strong absorptions occurring just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, corresponding to the C-H bonds of the sp³ hybridized carbons in the cyclohexane ring. docbrown.info

C=C Stretching: A sharp absorption around 1650 cm⁻¹ due to the stretching vibration of the carbon-carbon double bonds of the methylene groups. study.com

=C-H Bending: A strong peak often observed near 890-910 cm⁻¹ is a key diagnostic for a 1,1-disubstituted (geminal) alkene (=CH₂), confirming the presence of the exocyclic methylene groups. libretexts.org

Table 3: Principal IR Absorption Bands for 1,4-Dimethylenecyclohexane

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3080 | C-H Stretch | Alkene (=C-H) |

| ~2925, ~2850 | C-H Stretch | Alkane (-C-H) |

| ~1650 | C=C Stretch | Alkene (C=C) |

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography (GC) is an essential technique for assessing the purity of volatile compounds like this compound and for separating it from isomers or other components in a mixture. antpedia.comkelid1.ir In a typical GC setup, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase.

For the analysis of this compound, a non-polar or mid-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5), would be suitable. A flame ionization detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity. kelid1.ir

GC is particularly useful for:

Purity Assessment: Determining the percentage purity of a sample by measuring the relative area of the main peak compared to the areas of any impurity peaks. antpedia.com

Isomer Separation: Separating this compound from its structural isomers, such as 1,2-dimethylenecyclohexane or ethylidenecyclohexene. The different boiling points and interactions with the stationary phase allow for their distinct elution times.

Monitoring Reactions: Tracking the progress of a synthesis reaction by analyzing the disappearance of reactants and the appearance of the this compound product over time.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dimethylcyclohexane (B1583520) |

| poly(p-xylylene) |

| 1,2-dimethylenecyclohexane |

X-ray Diffraction (XRD) for Crystal Structure Analysis

Detailed Research Findings

Research into the crystal structures of 1,4-disubstituted cyclohexanes reveals significant conformational details. For instance, the study of trans-1,4-disubstituted derivatives provides a basis for understanding the chair conformation of the cyclohexane ring and the orientation of its substituents.

One of the most extensively studied derivatives is trans-1,4-dimethylcyclohexane . Its crystal structure was determined to understand the fundamental conformation of the 1,4-disubstituted cyclohexane ring. The molecule crystallizes in the monoclinic space group P 1 21/c 1, with the cyclohexane ring adopting a chair conformation. A notable feature of this structure is that the molecule is located on a crystallographic center of symmetry.

Another relevant derivative that has been investigated is trans-1,4-dibromo-1,4-dicyanocyclohexane . X-ray diffraction studies have confirmed that this molecule is centrosymmetric in the crystalline solid. researchgate.netnih.gov This centrosymmetry has implications for its physical properties, such as its dipole moment in the solid state. researchgate.netnih.gov

The crystal structure of a more complex derivative, 1,4-Bis(4,4-dimethylcyclohexa-2,5-dienylidene)-N,N',N'',N'''-tetra-o-tolylbut-2-ene-1,2,3,4-tetraamine , has also been elucidated. This compound crystallizes in the triclinic space group P-1. researchgate.net The detailed structural parameters for this and other derivatives are presented in the data tables below.

Crystallographic Data Tables

The following tables summarize the crystallographic data obtained from X-ray diffraction studies of derivatives of this compound.

| Parameter | trans-1,4-dimethylcyclohexane | 1,4-Bis(4,4-dimethylcyclohexa-2,5-dienylidene)-N,N',N'',N'''-tetra-o-tolylbut-2-ene-1,2,3,4-tetraamine researchgate.net |

|---|---|---|

| Empirical Formula | C₈H₁₆ | C₄₈H₅₂N₄ |

| Formula Weight | 112.21 | 684.94 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 1 21/c 1 | P-1 |

| Parameter | trans-1,4-dimethylcyclohexane | 1,4-Bis(4,4-dimethylcyclohexa-2,5-dienylidene)-N,N',N'',N'''-tetra-o-tolylbut-2-ene-1,2,3,4-tetraamine researchgate.net |

|---|---|---|

| a (Å) | 6.0843 | 9.6328(2) |

| b (Å) | 5.4818 | 10.8348(3) |

| c (Å) | 11.7629 | 10.9423(3) |

| α (°) | 90 | 63.276(2) |

| β (°) | 103.8918 | 73.827(2) |

| γ (°) | 90 | 82.635(1) |

| Volume (ų) | 381.32 | 979.7 |

Emerging Research Frontiers and Potential Applications of 1,4 Dimethylene Cyclohexane in Advanced Materials

Integration in Novel Polymer Architectures for Enhanced Performance

The incorporation of 1,4-cyclohexylene units into polymer backbones is a proven strategy for developing high-performance materials, particularly polyesters. The non-planar, rigid structure of the cyclohexane (B81311) ring disrupts chain packing compared to its aromatic analogue (a benzene (B151609) ring), leading to significant alterations in material properties.

Researchers have extensively studied the synthesis of polyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) , which is produced through the melt polymerization of CHDM with terephthalic acid or its dimethyl ester. mdpi.comgoogle.com The properties of these polymers can be precisely controlled by manipulating the steric configuration (cis/trans ratio) of the CHDM monomer. researchgate.net

Influence of Isomer Ratio: CHDM exists as a mixture of cis and trans isomers. A higher content of the linear and more symmetrical trans-CHDM isomer leads to polymers with increased crystallinity, higher melting temperatures (Tm), and elevated glass transition temperatures (Tg). researchgate.net For instance, as the trans-CHDM content in PCT increases from 10% to 96%, the Tm can be varied from 251°C to 313°C, and the Tg increases from 73°C to 92°C. researchgate.net This allows for the creation of a wide range of materials, from amorphous copolyesters to highly crystalline thermoplastics, simply by tuning the isomer ratio without introducing other comonomers. researchgate.net

Copolymerization for Tailored Properties: The 1,4-cyclohexylene unit is also incorporated into various copolyesters to enhance performance. By replacing some of the ethylene (B1197577) glycol in poly(ethylene terephthalate) (PET) with CHDM, a copolyester known as PETG is formed. PETG is amorphous, highly transparent, and possesses good mechanical properties. nih.gov Similarly, copolymerizing CHDM and 1,4-butanediol (BD) with terephthalate (B1205515) and carbonate monomers yields copolymers with tunable thermomechanical properties for packaging applications. acs.org The introduction of rigid units like 4,4'-biphenyldicarboxylic acid into PCT can lower the melting point for easier processing while simultaneously increasing the glass transition temperature and thermal stability. tandfonline.com

The table below summarizes the effect of trans-CHDM content on the thermal properties of PCT.

| Property | PCT (10% trans-CHDM) | PCT (46% trans-CHDM) | PCT (96% trans-CHDM) |

| Glass Transition Temp. (Tg) | 73 °C | 81 °C | 92 °C |

| Melting Temp. (Tm) | 251 °C | 265 °C | 313 °C |

| Crystallinity | Lower | Moderate | Higher |

| Data sourced from research on tuning the steric configuration of CHDM. researchgate.net |

Advanced Composites and Film Technologies Utilizing 1,4-Cyclohexylene Units

Polymers containing 1,4-cyclohexylene units are increasingly utilized in high-performance films and composites due to their superior thermal, mechanical, and barrier properties compared to conventional materials like PET. The bulky cyclohexane ring enhances the dimensional stability of the polymer, making it suitable for applications requiring robustness at elevated temperatures. mdpi.com

Copolyesters such as poly(1,4-cyclohexanedimthylene terephthalate-co-1,4-cyclohxylenedimethylene 2,6-naphthalenedicarboxylate) (PCTN) have been developed for films used as substrates in flexible electronics. researchgate.net These films exhibit better water barrier properties, thermal stability, and dimensional stability compared to both PET and poly(ethylene 2,6-naphthalate) (PEN) . researchgate.net The barrier properties of polyesters are critical for protecting sensitive components from moisture and oxygen. While standard polyester (B1180765) films have moderate barrier properties, the incorporation of the 1,4-cyclohexylene unit can improve them. svc.orgsorbentsystems.com

Reinforced molding compositions using PCT combined with materials like glass fiber and flame retardants result in advanced composites with high heat deflection temperatures (>250°C), excellent tensile strength, and high impact strength, suitable for demanding automotive and electronic applications. google.com

The following table compares key properties of films made from different polyesters.

| Film Material | Water Vapor Transmission Rate (approx.) | Oxygen Transmission Rate (approx.) | Glass Transition Temp. (Tg) |

| PET | 2.8 g/100 sq. in./24h | 9.0 cc/100 sq. in./24h | ~81 °C |

| PEN | 1.0 g/m²/day | 3.0 mL/m²/day | ~120 °C |

| PCTN | Better than PET and PEN | Data not specified | >90 °C |

| Data compiled from various sources on barrier film properties and polyester research. researchgate.netsvc.orgsorbentsystems.com |

Research into Biodegradable Materials from Cyclohexane Derivatives

While many high-performance polymers face environmental persistence issues, cyclohexane derivatives are also being explored for the synthesis of biodegradable materials. By combining CHDM with aliphatic diacids like succinic acid, adipic acid, or sebacic acid, researchers have created a range of biodegradable aliphatic polyesters. mdpi.com

The biodegradability of these copolyesters can be tailored by adjusting the monomer composition. For example, in copolyesters of succinic acid , 1,4-butanediol , and CHDM, increasing the CHDM content enhances the polymer's hydrophilicity, which can paradoxically improve the rate of enzymatic hydrolysis despite the increased rigidity of the polymer chain. researchgate.net Studies have shown that for these materials, surface hydrophilicity is a more dominant factor in enzymatic degradation than crystallinity. researchgate.net

Enzymatic polymerization has emerged as a green chemistry approach for synthesizing these biodegradable polyesters. researchgate.netmdpi.com Lipases, such as those from Pseudomonas cepacia or Humicola insolens, have been used to catalyze the polycondensation of CHDM with various diacids. mdpi.comresearchgate.net This method avoids the use of metal catalysts and allows for synthesis under milder conditions. Researchers have successfully synthesized a series of alicyclic/aliphatic copolyesters (PBSCs) from succinic acid, 1,4-butanediol, and CHDM using enzymatic catalysis, demonstrating that compositions with less than 50 mol% CHDM are crystallizable, while those with more are amorphous. researchgate.net This tunability is crucial for designing biodegradable materials for specific applications, from flexible films to more rigid articles. acs.org

Role in Catalysis and Surface Interactions

Cyclohexane derivatives play a dual role in the field of catalysis: they are both products of catalytic reactions and require catalysts for their polymerization. The synthesis of the key monomer, CHDM, can be achieved via the catalytic hydrogenation of dimethyl terephthalate (DMT). mdpi.com Furthermore, the selective hydrogenation of p-xylene (B151628) is a direct route to 1,4-dimethylcyclohexane (B1583520) , a related saturated cyclic compound. researchgate.net Biocatalysis is also being employed, with engineered alcohol oxidases used to efficiently convert CHDM to CHDA, offering a greener alternative to traditional chemical oxidation. nih.gov

In polymerization, catalysts are essential for achieving high molecular weight polymers.

Polycondensation Catalysis: Melt polycondensation of CHDM and diacids to form polyesters like PCT and PCCD typically employs catalysts such as titanium tetrabutoxide. researchgate.net The choice of catalyst and reaction conditions is critical to control the polymer's final properties and to manage the cis-trans isomerization that can occur at high temperatures. researchgate.net

Enzymatic Catalysis: As mentioned, enzymes like lipases are effective catalysts for the polymerization of cyclohexane-based polyesters under milder, more sustainable conditions. nih.govmdpi.com

Ring-Opening Polymerization: For other cyclic monomers like cyclohexene oxide , amine triphenolate iron(III) complexes have been shown to be effective catalysts for ring-opening polymerization (ROP) to produce poly(cyclohexene oxide) . osaka-u.ac.jp

Regarding surface interactions, the inclusion of cyclohexane rings within a polymer backbone influences its surface chemistry. The non-polar, aliphatic nature of the cyclohexane unit affects the polymer's solubility and its interaction with different solvents and surfaces. rsc.org Molecular dynamics simulations have been used to study the adsorption interactions of polymers on mineral surfaces like kaolinite (B1170537) in the presence of cyclohexane as a solvent, which is relevant for applications such as bitumen extraction. acs.org The surface properties of materials containing these units can be further tailored through various surface modification techniques to achieve desired characteristics like hydrophilicity or adhesion for specific applications. researchgate.net

Future Directions in Sustainable Chemical Synthesis Involving Cyclohexane Derivatives

A significant frontier in the chemistry of cyclohexane derivatives is the shift from petrochemical feedstocks to renewable, bio-based sources. This aligns with the principles of green chemistry to reduce environmental impact and reliance on fossil fuels.

Significant progress has been made in developing sustainable pathways to key monomers:

From Biomass to Monomers: Researchers have developed novel synthetic routes to produce CHDM and CHDA from biomass-derived molecules such as formaldehyde (B43269), crotonaldehyde (B89634), and fumarate (B1241708) (which can be obtained from furfural). nih.gov CHDA can also be synthesized from bio-based muconic acid. researchgate.net Furthermore, CHDM can be obtained from limonene, which is extracted from terpenes found in citrus fruits and other plants. researchgate.net

Recycling and Upcycling: An innovative and environmentally friendly pathway has been developed to convert post-consumer PET plastic waste into the valuable monomer CHDM. This process involves the hydrolysis of PET in water, followed by hydrogenation to CHDA and subsequent reduction to CHDM, offering a circular economy approach to plastic waste. researchgate.net

Green Catalysis and Solvents: Future research will continue to focus on replacing traditional catalysts and solvents with more environmentally benign alternatives. This includes the expanded use of enzymatic polymerization, which operates under mild conditions in greener solvents, and the development of more efficient catalysts for the conversion of CO2 into chemical feedstocks like p-xylene. mdpi.comnih.govrsc.org

The development of fully bio-based polyesters, such as those combining bio-derived CHDM with other renewable monomers like isosorbide and 2,5-furandicarboxylic acid (FDCA) , represents a key goal. researchgate.net These materials offer the potential to create high-performance engineering plastics and films with a significantly reduced carbon footprint. researchgate.netbohrium.com

Conclusion and Future Perspectives in 1,4 Dimethylene Cyclohexane Research

Synthesis Challenges and Opportunities

The synthesis of 1,4-dimethylene cyclohexane (B81311) is non-trivial due to its high reactivity and tendency to polymerize. Traditional industrial routes to related polyester (B1180765) monomers, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), often involve multi-step processes, including the hydrogenation of aromatic precursors like dimethyl terephthalate (B1205515) (DMT) under demanding conditions. google.com These established methods highlight a key challenge and a corresponding opportunity: the development of more direct, efficient, and milder synthetic pathways.

A significant opportunity lies in exploring novel catalytic systems that can generate and potentially functionalize the diene in a controlled manner. For instance, strategies involving proline-catalyzed cycloadditions to build the cyclohexane core from simpler, potentially bio-based feedstocks like formaldehyde (B43269) and crotonaldehyde (B89634) present an innovative direction. Overcoming the challenge of isolating and storing this reactive monomer could be bypassed by developing in situ generation and polymerization or functionalization methods, which would be a major advancement.

Table 1: Future Synthetic Research Directions

| Research Area | Key Challenge | Potential Opportunity |

|---|---|---|

| Direct Synthesis | High reactivity and polymerization tendency of the diene. | Development of catalytic routes from non-aromatic or bio-based precursors. |

| Process Efficiency | Harsh conditions (high pressure/temperature) in related monomer syntheses. google.com | Designing low-pressure and low-temperature pathways; in situ generation and reaction. |

| Precursor Innovation | Reliance on petroleum-derived xylenes (B1142099) for related industrial monomers. | Utilization of renewable feedstocks and green chemistry principles. |

Untapped Reactivity Profiles

The reactivity of 1,4-dimethylene cyclohexane is dominated by its polymerization. However, the conjugated diene system is a versatile functional group with a rich reaction profile that remains largely untapped. Its potential in cycloaddition reactions, particularly the Diels-Alder reaction, is a significant area for future exploration. By reacting this compound with a diverse range of dienophiles, chemists could access a wide array of complex bicyclic and polycyclic structures that are otherwise difficult to synthesize.

Furthermore, the selective functionalization of one or both of the exocyclic double bonds could lead to novel derivatives. Reactions such as selective epoxidation, dihydroxylation, or hydrohalogenation could yield valuable synthetic intermediates. cardiff.ac.uk The desymmetrization of the parent diene through stereoselective reactions is another promising avenue that could provide access to chiral building blocks for the synthesis of natural products and pharmaceuticals. cardiff.ac.uk

Advanced Materials Design

The most immediate application of this compound is in polymer science. It serves as a saturated analogue to p-xylylene, the monomer for poly(p-xylylene) (PPX), a high-performance coating material. researchgate.netrsc.org The incorporation of a cyclohexane ring into the polymer backbone is expected to impart unique properties, such as improved thermal stability, altered solubility, and enhanced weatherability compared to its aromatic counterpart.

Future research will likely focus on:

Copolymerization : Introducing this compound as a comonomer in existing polymer systems to tailor their properties.

Functional Polymers : Synthesizing derivatives of the monomer with pendant functional groups on the cyclohexane ring. This would allow for the creation of functional polymers via chemical vapor deposition (CVD) for applications such as nanofiltration membranes, biocompatible coatings for medical devices, and low-dielectric constant materials for microelectronics. researchgate.netmdpi.com

Biodegradable Polyesters : Using derivatives of the cyclohexane ring, such as 1,4-cyclohexanedicarboxylic acid (CHDA) and CHDM, as monomers for creating biodegradable polyesters with high thermal stability and mechanical strength.

Computational Chemistry as a Predictive Tool

Computational chemistry is an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound. While detailed computational studies on this specific diene are scarce, extensive research on the conformational analysis of the parent 1,4-dimethylcyclohexane (B1583520) provides a clear roadmap. researchgate.netbohrium.com Using ab initio and density functional theory (DFT) methods, researchers can:

Analyze Conformational Landscapes : Determine the preferred chair, boat, or twist-boat conformations of the monomer and its derivatives, which is crucial for understanding its reactivity and the stereochemistry of its reactions. researchgate.netresearchgate.net

Predict Reaction Pathways : Model transition states for its polymerization and cycloaddition reactions to predict reaction kinetics, mechanisms, and the stereochemical outcomes of new transformations. nih.gov

Simulate Polymer Properties : Calculate the electronic and physical properties of hypothetical polymers derived from functionalized this compound monomers, guiding synthetic efforts toward materials with desired characteristics.

Table 2: Application of Computational Methods

| Computational Method | Target of Investigation | Predicted Outcome |

|---|---|---|

| DFT, Ab initio | Conformational analysis of monomer | Relative stabilities of conformers, inversion barriers. researchgate.netbohrium.com |

| IRC Calculations | Reaction mechanisms (e.g., Diels-Alder) | Transition state structures, activation energies. nih.gov |

| Molecular Dynamics | Polymer chain simulation | Prediction of material properties (e.g., glass transition temp, modulus). |

Interdisciplinary Research Collaborations

The full potential of this compound and its derivatives will be unlocked through collaborations across multiple scientific disciplines.

Organic Chemists and Materials Scientists : To design and synthesize novel monomers and polymers with tailored properties for specific applications.

Polymer Physicists and Engineers : To characterize the mechanical, thermal, and electrical properties of new polymers and develop processing techniques like CVD for creating thin films and coatings. researchgate.net

Biomedical Engineers and Chemists : To develop functionalized, biocompatible polymer coatings for medical implants, stents, and drug-delivery systems. researchgate.net

Computational and Theoretical Chemists : To provide predictive models that guide and accelerate experimental research, reducing the trial-and-error inherent in materials discovery.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,4-dimethylcyclohexane, and what key analytical techniques confirm its structure?

- Methodological Answer: Trans-1,4-dimethylcyclohexane (CAS 2207-04-7) is synthesized via catalytic hydrogenation of 1,4-dimethylbenzene (p-xylene) under controlled pressure and temperature. Structural confirmation relies on gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy to distinguish cis/trans isomers. For derivatives like 1,4-cyclohexanedimethanol, synthesis involves selective oxidation or etherification of cyclohexane precursors, followed by IR spectroscopy to verify functional groups (e.g., hydroxyl or vinyl ether moieties) .

Q. How does cis-trans isomerism in 1,4-dimethylcyclohexane influence its physicochemical properties?

- Methodological Answer: Trans-1,4-dimethylcyclohexane exhibits higher symmetry and lower steric strain compared to the cis isomer, leading to differences in boiling points (e.g., trans: ~241°C) and density (1.21 g/cm³). Computational models, such as molecular dynamics simulations, predict these trends by analyzing van der Waals interactions and ring conformation. Experimental validation includes differential scanning calorimetry (DSC) to measure phase transitions and X-ray crystallography for spatial arrangement analysis .

Q. What spectroscopic methods are most effective for characterizing 1,4-dimethylcyclohexane derivatives?

- Methodological Answer:

- NMR : Distinguishes cis/trans isomers via coupling constants (e.g., axial-equatorial proton splitting in trans isomers).

- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretches in vinyl ether derivatives at ~1105 cm⁻¹).

- Chromatography : HPLC with UV detection quantifies impurities in derivatives like cyclohexane-1,4-dimethanolmonovinylether .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic behavior of 1,4-dimethylcyclohexane in polymer matrices?

- Methodological Answer: Quantum chemistry (e.g., density functional theory) calculates bond dissociation energies and reaction pathways for polymerization. Quantitative structure-property relationship (QSPR) models correlate molecular descriptors (e.g., logP, polar surface area) with polymer properties like glass transition temperature (Tg). For poly(1,4-cyclohexane dimethylene terephthalate), neural networks optimize copolymer ratios (e.g., isosorbide incorporation) to enhance thermal stability .

Q. What strategies resolve contradictions in toxicity data for cyclohexane derivatives, particularly regarding isomer-specific effects?

- Methodological Answer: Weight-of-evidence frameworks (per ATSDR/EPA guidelines) prioritize studies with robust exposure metrics (e.g., dose-response curves for trans-1,4-dimethylcyclohexane). Conflicting data on carcinogenicity are resolved via tiered testing:

In vitro assays (Ames test for mutagenicity).

In vivo rodent studies with isomer-specific pharmacokinetic modeling.

Epidemiological meta-analyses to assess human relevance .

Q. What challenges arise in synthesizing high-purity 1,4-cyclohexanedimethanol derivatives, and how do catalyst systems affect yields?

- Methodological Answer: Key challenges include controlling stereochemistry and minimizing byproducts (e.g., over-oxidation to dicarboxylic acids). Catalytic hydrogenation of 1,4-cyclohexanedicarboxylate esters using Pd/C or Ru-based catalysts achieves >90% yields. For vinyl ether derivatives, acid-catalyzed etherification requires strict anhydrous conditions to prevent hydrolysis. Reaction optimization employs design-of-experiment (DoE) protocols to balance temperature, pressure, and catalyst loading .

Data Contradictions and Research Gaps

- Isomer-Specific Toxicity : Limited data on trans-1,4-dimethylcyclohexane’s environmental persistence vs. cis isomers necessitate comparative biodegradation studies under varied pH and microbial conditions .

- Polymer Applications : Discrepancies in reported Tg values for poly(1,4-cyclohexane dimethylene terephthalate) highlight the need for standardized DSC protocols and copolymer characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.